Polyquaternium-10: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
Polyquaternium-10: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Polyquaternium-10 is a versatile cationic polymer widely utilized in the pharmaceutical and personal care industries for its conditioning, thickening, and film-forming properties. This technical guide provides an in-depth exploration of its chemical structure and synthesis, complete with quantitative data, detailed experimental protocols, and a visual representation of its synthetic pathway.
Chemical Structure
Polyquaternium-10 is a polymeric quaternary ammonium salt of hydroxyethyl cellulose (HEC).[1][2][3] It is synthesized by reacting HEC with a cationic etherifying agent, resulting in a polymer with a cellulosic backbone and pendant quaternary ammonium groups.[4] This cationic nature is fundamental to its functionality, as the positively charged nitrogen atoms interact with negatively charged surfaces such as skin and hair proteins, imparting its characteristic conditioning effects.[2][5]
The general chemical name for Polyquaternium-10 is Cellulose 2-(2-hydroxy-3-(trimethylammonio)propoxy) ethyl ether chloride.[6] Its molecular formula is represented as (C2H4O)n.C6H16NO2.xCl.x.[6] The structure consists of a hydroxyethyl cellulose backbone where some of the hydroxyl groups have been etherified with a glycidyl trimethylammonium chloride group. This modification introduces a positive charge to the cellulose polymer.
Quantitative Properties of Polyquaternium-10
Various grades of Polyquaternium-10 are commercially available, differing in molecular weight, charge density, and viscosity.[1][2] These variations allow for tailored performance in different formulations. The table below summarizes key quantitative properties of typical Polyquaternium-10 grades.
| Property | Value | Reference(s) |
| Molecular Weight | Varies, with some grades around ~1000 g/mol . Higher molecular weight versions exist. | [7][8] |
| Viscosity (2% aq. soln.) | 500-2500 mPa·s (cps) at 25°C | [4][7][9][10] |
| Nitrogen Content | 1.7 - 2.2% | [10] |
| pH (2% aq. soln.) | 5.0 - 7.0 | [4][7][10] |
| Ash Content | ≤ 4% | [10] |
| Light Transmittance (0.5% aq. soln.) | > 98% at 550 nm | [10] |
| Melting Point | ~290 °C | [1][6] |
Synthesis of Polyquaternium-10
The synthesis of Polyquaternium-10 is a two-step process involving the preparation of a cationic etherifying agent followed by its reaction with hydroxyethyl cellulose.[11][12][13]
Synthesis Pathway
Caption: Synthesis pathway of Polyquaternium-10.
Experimental Protocols
1. Preparation of the Cationic Etherifying Agent (ETA)
This protocol is based on methodologies described in patent literature.[11][12][13]
-
Objective: To synthesize the cationic etherifying agent, 2,3-epoxypropyl trimethylammonium chloride, from epichlorohydrin and trimethylamine.
-
Materials:
-
Epichlorohydrin
-
Gaseous Trimethylamine
-
Synthesis reactor with stirring and temperature control
-
-
Procedure:
-
Charge the synthesis reactor with epichlorohydrin.
-
Begin stirring and introduce gaseous trimethylamine into the reactor. The molar ratio of trimethylamine to epichlorohydrin is typically maintained between 1:1 and 1:1.2.[13]
-
Maintain the reaction temperature between 4°C and 15°C and the pH between 7.3 and 9.5.[13] The pressure should be kept below 0.1 MPa.[13]
-
Allow the reaction to proceed for 2 to 5 hours, followed by a holding period of 1 to 2 hours to ensure complete reaction.[13]
-
The resulting product, the cationic etherifying agent (ETA), is then washed, dried, and may be further purified by vacuum suction filtration.[11][12]
-
2. Synthesis of Polyquaternium-10
This protocol outlines the reaction of the prepared ETA with hydroxyethyl cellulose.[12][14]
-
Objective: To synthesize Polyquaternium-10 by etherifying hydroxyethyl cellulose with the cationic etherifying agent.
-
Materials:
-
Hydroxyethyl cellulose (HEC)
-
Cationic Etherifying Agent (ETA) solution
-
Organic solvent (e.g., isopropanol)
-
Aqueous sodium hydroxide (NaOH) solution
-
Reactor with stirring and heating capabilities
-
-
Procedure:
-
Dispersion: Add an organic solvent to the reactor, followed by the addition of hydroxyethyl cellulose under stirring to achieve full dispersion.[14] The weight of the solvent is typically around 6 times that of the HEC.[12]
-
Alkalization: Add an aqueous alkali solution (e.g., NaOH) to the HEC slurry to activate the cellulose by deprotonating the hydroxyl groups. The pH is adjusted to approximately 10.[12][14]
-
Etherification: Introduce the cationic etherifying agent (ETA) solution into the alkalized HEC mixture under rapid stirring. The mass ratio of ETA solution to HEC is typically around 0.5:1.[12]
-
Heat the reaction mixture to approximately 75°C and maintain for about 1.5 hours to facilitate the etherification reaction.[12]
-
Purification and Isolation: The resulting Polyquaternium-10 is then filtered, washed (e.g., with 95% isopropanol), dried, and pulverized to obtain the final product.[11][12][14]
-
3. Characterization by Potentiometric Titration
This method can be used to quantify the concentration of Polyquaternium-10 in a sample.[15]
-
Objective: To determine the concentration of Polyquaternium-10 using potentiometric titration with dextran sulphate.
-
Principle: The cationic Polyquaternium-10 forms a strong ion-pair with the anionic dextran sulphate. The equivalence point of this titration can be monitored using a polyanion-sensitive polymeric membrane-based electrode.
-
Procedure Outline:
-
If interfering anionic surfactants (like sodium lauryl sulfate) are present, they must first be removed using an anion-exchange resin.[15]
-
The sample containing Polyquaternium-10 is then titrated with a standardized solution of dextran sulphate.
-
The potential is monitored throughout the titration using a polyanion-sensitive electrode.
-
The equivalence point, which is directly proportional to the concentration of Polyquaternium-10, is determined from the titration curve (e.g., using the first derivative plot).[15]
-
Logical Workflow for Synthesis and Quality Control
Caption: Workflow for the synthesis and quality control of Polyquaternium-10.
References
- 1. Polyquaternium-10 | 81859-24-7 [chemicalbook.com]
- 2. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. avenalab.com [avenalab.com]
- 5. formunova.com [formunova.com]
- 6. nbinno.com [nbinno.com]
- 7. Polyquaternium-10 Manufacturers | Polyquaternium-10: Suppliers & Producers - Elchemy [elchemy.com]
- 8. Polyquaternium - Ataman Kimya [atamanchemicals.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 11. CN103204946A - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 12. CN103204946B - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 13. Production method of polyquaternium-10 - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN114292340B - Method for preparing polyquaternium-10 - Google Patents [patents.google.com]
- 15. Detecting Levels of Polyquaternium-10 (PQ-10) via Potentiometric Titration with Dextran Sulphate and Monitoring the Equivalence Point with a Polymeric Membrane-Based Polyion Sensor - PMC [pmc.ncbi.nlm.nih.gov]
